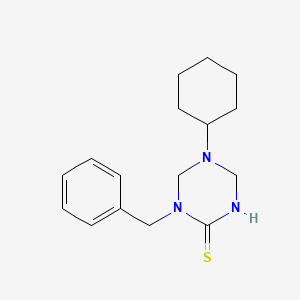![molecular formula C16H13ClF3NO2 B5857972 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial cells. CFTRinh-172 has been used in various studies to investigate the role of CFTR in different physiological and pathological conditions.
作用機序
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. The exact binding site is not yet fully understood, but it is believed to be located in the intracellular portion of the channel protein. This compound blocks the opening of the CFTR channel, which prevents the transport of chloride ions across the epithelial cell membrane. This results in a decrease in the secretion of fluid and electrolytes across the epithelial surface.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. In airway epithelial cells, this compound reduces the secretion of mucus and fluid, which can help alleviate symptoms of respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease. In pancreatic duct cells, this compound reduces the secretion of bicarbonate ions, which can help prevent the formation of pancreatic stones in patients with cystic fibrosis-related diabetes. In intestinal epithelial cells, this compound reduces the secretion of chloride ions, which can help alleviate symptoms of diarrhea in patients with cystic fibrosis-related enteropathy.
実験室実験の利点と制限
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a selective inhibitor of the CFTR chloride channel, which allows for the specific investigation of CFTR function. It is also a small molecule inhibitor, which makes it easy to administer and manipulate in cell culture and animal models. However, there are also limitations to the use of this compound. It is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels and transporters at high concentrations. It also has limited solubility in aqueous solutions, which can affect its effectiveness and reproducibility in experiments.
将来の方向性
For research include the development of more selective and potent CFTR inhibitors, the investigation of the long-term effects of CFTR inhibition, and the exploration of CFTR inhibition as a potential therapeutic strategy for various diseases.
合成法
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves the reaction of 2-amino-5-chlorobenzoyl chloride with 2-methoxy-3-methylbenzamide in the presence of a base such as triethylamine. The resulting product is then treated with trifluoromethyl iodide to introduce the trifluoromethyl group at the 5-position of the phenyl ring. The final step involves the purification of the product by column chromatography.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively used in scientific research to investigate the role of CFTR in various physiological and pathological conditions. CFTR is a chloride channel that is expressed in many epithelial tissues, including the airways, pancreas, and intestine. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening disease that affects the respiratory, digestive, and reproductive systems. This compound has been used to study the function of CFTR in normal and diseased conditions.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-9-4-3-5-11(14(9)23-2)15(22)21-13-8-10(16(18,19)20)6-7-12(13)17/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWRFCILHZYXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)
